Dioctyl 2,3-dihydroxybutanedioate
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Overview
Description
Dioctyl 2,3-dihydroxybutanedioate is an ester derivative of 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid. This compound is characterized by the presence of two octyl groups attached to the dihydroxybutanedioate moiety. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl 2,3-dihydroxybutanedioate can be synthesized through the esterification of 2,3-dihydroxybutanedioic acid with octanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, 2,3-dihydroxybutanedioic acid and octanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water by-product is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Dioctyl 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological systems and as a model compound for understanding ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used as a plasticizer in polymer production and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of dioctyl 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate: Another ester used as a plasticizer, but with different structural properties.
Dioctyl adipate: Similar in function but with a different backbone structure.
Dioctyl sebacate: Used in similar applications but with a longer carbon chain.
Uniqueness
Dioctyl 2,3-dihydroxybutanedioate is unique due to the presence of hydroxyl groups on the butanedioate moiety, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with other molecules.
Properties
IUPAC Name |
dioctyl 2,3-dihydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNVBFEFPZYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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